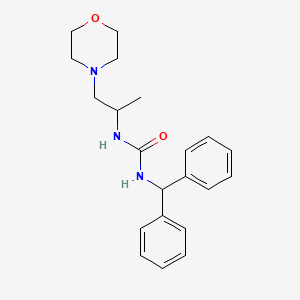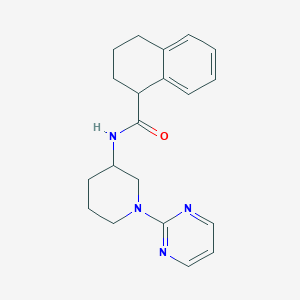
1-Benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzhydryl group, a morpholine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea typically involves the reaction of benzhydryl chloride with morpholine in the presence of a base such as potassium carbonate. The intermediate product is then reacted with an isocyanate to form the final urea derivative. The reaction conditions often include the use of solvents like dichloromethane and the presence of catalysts to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzhydryl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .
Scientific Research Applications
1-Benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl group is known to interact with various receptors in the body, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
- 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine
- 1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine
- 1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulphonamide
Uniqueness: 1-Benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea stands out due to its unique combination of a benzhydryl group, morpholine ring, and urea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17(16-24-12-14-26-15-13-24)22-21(25)23-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20H,12-16H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBWXQGDGGFFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-(1-hydroxycyclobutyl)methanone](/img/structure/B7050289.png)
![[4-(1-Hydroxycyclobutanecarbonyl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7050294.png)
![N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylpropanamide](/img/structure/B7050299.png)
![[4-[(5-bromo-2-fluorophenyl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B7050303.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7050309.png)
![3-Oxo-3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propanamide](/img/structure/B7050313.png)
![N-[(3-chloro-4-iodophenyl)methyl]-1-cyanocyclobutane-1-carboxamide](/img/structure/B7050326.png)
![N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7050333.png)
![8-bromo-N-[(1-cyclopropyltetrazol-5-yl)methyl]-3,4-dihydro-2H-chromen-4-amine](/img/structure/B7050341.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7050344.png)
![6-[4-(4-Propan-2-ylphenoxy)piperidine-1-carbonyl]pyridine-3-carboxylic acid](/img/structure/B7050350.png)

![2-[[4-[(3-Bromothiophen-2-yl)methyl]morpholin-2-yl]methyl-methylamino]acetamide](/img/structure/B7050377.png)
![[4-(Dimethylamino)-2-fluorophenyl]-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone](/img/structure/B7050383.png)
